molecular formula C36H51N5O9S B12111634 Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu

Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu

Cat. No.: B12111634
M. Wt: 729.9 g/mol
InChI Key: IKIUBDHRUIGRPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu is a synthetic peptide compound. It is composed of a sequence of amino acids, each protected by specific groups to prevent unwanted reactions during synthesis. The Boc (tert-butyloxycarbonyl) group protects the amino terminus, while the OtBu (tert-butyl ester) group protects the carboxyl terminus. This compound is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amino group of each amino acid, and it is removed by treatment with trifluoroacetic acid (TFA) during the synthesis process .

    Coupling Reaction: The first amino acid, Boc-DL-Tyr, is attached to the resin. Subsequent amino acids (Gly, Gly, DL-Phe, DL-Met) are added one by one using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

    Deprotection: After each coupling step, the Boc group is removed using TFA, exposing the amino group for the next coupling reaction.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like hydrofluoric acid (HF) or TFA, which also removes the OtBu protecting group.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of environmentally friendly solvents and reagents is becoming more common to reduce the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu can undergo various chemical reactions, including:

    Oxidation: The methionine residue (DL-Met) can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT) to break disulfide bonds if present.

    Substitution: The Boc and OtBu protecting groups can be substituted with other protecting groups or removed under acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution.

    Reduction: Dithiothreitol (DTT) in aqueous or buffer solution.

    Deprotection: Trifluoroacetic acid (TFA) for Boc group removal; hydrofluoric acid (HF) or TFA for OtBu group removal.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Reduced peptide with free thiol groups.

    Deprotection: Free peptide without Boc or OtBu groups.

Scientific Research Applications

Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu depends on its specific applicationThe Boc and OtBu groups protect the peptide during synthesis and can be removed to expose the active peptide for biological interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OtBu is unique due to its specific sequence of amino acids and the presence of both Boc and OtBu protecting groups. This combination provides stability during synthesis and allows for targeted modifications and applications in research.

Properties

IUPAC Name

tert-butyl 2-[[2-[[2-[[2-[[3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H51N5O9S/c1-35(2,3)49-33(47)26(17-18-51-7)40-32(46)28(19-23-11-9-8-10-12-23)39-30(44)22-37-29(43)21-38-31(45)27(41-34(48)50-36(4,5)6)20-24-13-15-25(42)16-14-24/h8-16,26-28,42H,17-22H2,1-7H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H,41,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIUBDHRUIGRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H51N5O9S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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